molecular formula C12H9NO2 B1273752 3-(Pyridin-4-yl)benzoic acid CAS No. 4385-78-8

3-(Pyridin-4-yl)benzoic acid

Cat. No. B1273752
CAS RN: 4385-78-8
M. Wt: 199.2 g/mol
InChI Key: IYGIZNZSONLPSI-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)benzoic acid is a compound that features a pyridine ring attached to a benzoic acid moiety. This structure is a key building block in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and the carboxylate group .

Synthesis Analysis

The synthesis of derivatives of 3-(Pyridin-4-yl)benzoic acid and related compounds often involves solvothermal or hydrothermal methods. For instance, metal-organic frameworks have been synthesized using 4-(pyridin-4-yl)benzoic acid as a ligand in a solvothermal process, resulting in compounds with distinct chromotropism and phase transformations . Similarly, coordination polymers have been created using a flexible achiral ligand derived from 3-(Pyridin-4-yl)benzoic acid, leading to structures with varying topologies and interpenetration . These syntheses highlight the versatility of pyridine carboxylic acids in constructing complex architectures.

Molecular Structure Analysis

The molecular structure of coordination compounds derived from 3-(Pyridin-4-yl)benzoic acid is diverse, ranging from one-dimensional chains to three-dimensional frameworks. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit one-dimensional coordination polymers with interesting two-dimensional molecular arrays . In another case, metal-organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid display a variety of two-dimensional layers and interpenetration patterns . These structures are often determined using single-crystal X-ray diffraction, showcasing the ability of 3-(Pyridin-4-yl)benzoic acid derivatives to form complex and varied coordination networks.

Chemical Reactions Analysis

The chemical reactivity of 3-(Pyridin-4-yl)benzoic acid derivatives is exploited in the formation of coordination polymers and MOFs. These compounds can react with metal ions to form coordination bonds, resulting in structures with specific topologies and properties. For instance, reactions with metal nitrates under hydrothermal conditions yield coordination polymers with significant functions of supramolecular interactions . Additionally, the reaction of metal salts with 3-pyridin-4-yl-benzoic acid under ambient conditions affords 3-D metal-organic frameworks with new net topologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 3-(Pyridin-4-yl)benzoic acid are influenced by their molecular structure. For example, the photophysical properties of lanthanide complexes synthesized from derivatives of 3,5-dihydroxy benzoates show efficient light harvesting and luminescence efficiencies . The solvatochromic and thermo-responsive properties of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid demonstrate the influence of solvent interactions on the color and phase of the materials . Additionally, the selective and hysteretic sorption properties of MOFs with 3,5-di(pyridine-4-yl)benzoate for carbon dioxide highlight their potential in gas separation and storage . The fluorescent emission and magnetic properties of coordination polymers with 3-pyridin-3-yl-benzoate further illustrate the diverse functionalities that can be achieved .

Scientific Research Applications

Luminescence and Magnetism in Coordination Polymers

3-(Pyridin-4-yl)benzoic acid has been utilized in synthesizing coordination polymers with lanthanide ions, demonstrating significant properties like luminescence and magnetism. The studies of these polymers show that they can emit characteristic luminescence and exhibit antiferromagnetic character (Hou et al., 2013).

Metal-Organic Frameworks (MOFs)

This compound is instrumental in forming metal-organic frameworks (MOFs). For instance, reactions with different metal salts under ambient conditions have afforded a series of 3-D MOFs with new types of connected net topologies (Jiang et al., 2009). Another study synthesizes MOFs using this acid as a ligand, leading to structures that exhibit water-induced phase transformations and solvatochromism (Mehlana et al., 2012).

Ligand Binding in Cytochrome P450 Monooxygenases

The compound has been employed to investigate ligand binding modes in cytochrome P450 monooxygenases. These studies are critical for understanding how molecules bind to the enzyme, influencing its catalytic cycle (Podgorski et al., 2020).

Photophysical Properties in Lanthanide-Based Coordination Polymers

Research involving lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including modifications with pyridyl moieties, has been conducted to assess their photophysical properties (Sivakumar et al., 2011).

Crystalline and Magnetic Properties

Studies on crystalline and magnetic properties of metal-organic coordination architectures using 3-pyridin-3-yl-benzoate have yielded new insights into the formation of coordination polymers with unique properties (Zhong et al., 2008).

Electrocatalysis in Water Splitting

The compound has been used in synthesizing metal(II)–organic frameworks (MOFs) acting as electrocatalysts for water splitting, highlighting the importance of metal(II) ions in electrocatalytic activity (Gong et al., 2014).

Safety And Hazards

The safety information for 3-(Pyridin-4-yl)benzoic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . The GHS signal word is “Warning” and the GHS pictograms include GHS07 .

properties

IUPAC Name

3-pyridin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGIZNZSONLPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383782
Record name 3-(Pyridin-4-yl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)benzoic acid

CAS RN

4385-78-8
Record name 3-(4-Pyridinyl)benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4385-78-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyridin-4-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-4-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.5 g, 9 mmol) and 4-bromopyridine (1.5 g, 9.9 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was stirred under reflux overnight. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.5 g 3-(pyridin-4-yl)benzoic acid. Yield: 83%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-4-yl)benzoate (450 mg, 2.1 mmol) in MeOH (5 mL) was added an aqueous solution of NaOH (1.5 mL, 0.4M). The mixture was stirred at room temperature for 2 h. The reaction solution was then concentrated, the residue was next dissolved in water and adjusted pH to 5˜6 with the 2N HCl. After extraction with EtOAc, the organic layers were dried and concentrated to give the product desired (600 mg, Yield 90%). LCMS (m/z): 200.1 (M+1).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
L Tang, Y Wu, F Fu, P Zhang, N Wang… - Journal of Coordination …, 2010 - Taylor & Francis
A new coordination polymer, [Co 2 (μ-H 2 O)(4,3-pybz) 4 ] n (1), has been hydrothermally synthesized from Co(NO 3 ) 2 · 6H 2 O and an unsymmetrical 4-pyridin-3-yl-benzoic acid (4,3-…
Number of citations: 2 www.tandfonline.com
L Tang, F Fu, L Gao, Y Wu, Q Liu, X Gao - 2011 - Wiley Online Library
… [17–21] To continue our research, we choose the unsymmetrical ligand 3-pyridin-4-yl-benzoic acid (3,4-Hpybz) in the self-assembly. Herein, we report a new 3D coordination polymer, […
Number of citations: 7 onlinelibrary.wiley.com
G Hou, R Ding, P Yan, H Li, P Chen, G Li - Synthetic metals, 2013 - Elsevier
… Complex 2 was obtained by the procedure similar to the synthesis of 1 except that 3-pyridin-4-yl-benzoic acid (HL 2 ) (4.1 mg, 0.02 mmol) and neodymium nitrate hexahydrate (17.4 mg, …
Number of citations: 3 www.sciencedirect.com
XJ Jiang, M Du, Y Sun, JH Guo, JS Li - Journal of Solid State Chemistry, 2009 - Elsevier
… In conclusion, assembling the rigid building block 3-pyridin-4-yl-benzoic acid with the familiar metal ions such as Mn II , Zn II , Cd II , or Pb II leads to the formation of four unique 3-D …
Number of citations: 18 www.sciencedirect.com
J Guo, SJ Li, DL Miao, JS Liu, WD Song - Russian Journal of Coordination …, 2014 - Springer
… We choose the unsymmetrical ligand 3 pyridin 4 yl benzoic acid (3,4 Hpybz) in the self assembly. He rein, we report two 3D supramolecular networks: [Zn(3,4 Pybz)2 · 2H2O]n …
Number of citations: 1 link.springer.com
Q Zhang, F Hu, Y Zhang, W Bi, D Wang… - Inorganic Chemistry …, 2012 - Elsevier
Two new coordination polymers, [Zn(mpba) 2 ] n (1) and [Cd(H 2 O)(mpba) 2 ] n (2), have been prepared by reactions of M(NO 3 ) 2 ·6H 2 O (M=Zn for 1, Cd for 2) with an unsymmetric 3-…
Number of citations: 14 www.sciencedirect.com
DS Li, L Tang, F Fu, M Du, J Zhao, N Wang… - Inorganic Chemistry …, 2010 - Elsevier
Three novel coordination polymers{[CdL 2 (HL)(H 2 O)]·(H 2 O)} n (), [Zn 2 (OH)L 3 ] n () and [CoL 2 (H 2 O)] n () have been hydrothermally synthesized from M(NO 3 ) 2 ·nH 2 O (M II =…
Number of citations: 24 www.sciencedirect.com
L Tang, F Fu, Y Wu, X Hou, L Gao - Journal of Coordination …, 2011 - Taylor & Francis
Coordination polymers of CuII and NiII with 3-pyridin-3-yl-benzoic acid (3, 3-Hpybz),{[Cu (3, 3-pybz) 2 (CH3OH)] Á (DMF)} n (1) and {[Ni (3, 3-pybz) 2 (H2O)] Á (H2O)} n (2), were …
Number of citations: 6 www.tandfonline.com
L Tang, HH Wang, YH Fu, XY Hou, X Wang… - … für Naturforschung B, 2021 - degruyter.com
… [14], [15], [16] reported a series of d 10 metal CPs with 3-pyridin-4-yl-benzoic acid and studied their magnetic properties. However, the coordination polymers derived from 3-nitro-5-(…
Number of citations: 2 www.degruyter.com
肖雪英, 韦永勤, 郑文旭, 吴克深 - 结构化学, 2011 - cqvip.com
: Four novel 1D lanthanide coordination polymers with formula [Ln (3, 4-pybz) 3 (H2O) 2· H2O] n (Ln= 1 Sm; 2 Eu; 3 Tb; 4 Dy, 3, 4-Hpybz= 3-(pyridin-4-yl) benzoic acid) have been …
Number of citations: 1 www.cqvip.com

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